molecular formula C15H13ClO B1347308 4'-Chloro-3-phenylpropiophenone CAS No. 5739-37-7

4'-Chloro-3-phenylpropiophenone

Cat. No. B1347308
CAS RN: 5739-37-7
M. Wt: 244.71 g/mol
InChI Key: GQNOPFDKLUGQEC-UHFFFAOYSA-N
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Description

4-Chloro-3-phenylpropiophenone, also known as 4-CPP, is an organic compound belonging to the class of phenylpropiophenones and is a key compound used in the synthesis of various pharmaceuticals. It is a colorless solid with a melting point of approximately 150 °C and is soluble in organic solvents. 4-CPP has a variety of applications, ranging from its use in the synthesis of drugs to its use as a reagent in analytical chemistry. In

Scientific Research Applications

1. Interaction with Phospholipid Head Groups

4'-Chloro-3-phenylpropiophenone, among other lipophilic dipolar substances, has been studied for its interaction with phospholipid membranes. Research has shown that it can induce structural changes at the level of head groups and hydrocarbon chains in bilayer membranes. This can have implications in understanding membrane dynamics and drug interactions (Bechinger & Seelig, 1991).

2. Antiarrhythmic Activity

In the context of cardiac health, derivatives of this compound have been studied for their antiarrhythmic properties. This research is significant for developing new cardiac drugs and understanding the molecular mechanisms underlying cardiac arrhythmias (Nikolaevskii et al., 1989).

3. Electrochemical Behavior

The electrochemical behavior of compounds related to this compound has been explored, particularly in the context of environmental pollution control. Studies have investigated the role of such compounds in electrode fouling and their potential applications in pollution remediation (Pigani et al., 2007).

4. Pharmacological Properties

Chlorogenic acid, a derivative of this compound, has been extensively studied for its wide range of biological and pharmacological effects. Its potential applications in treating various diseases, including cardiovascular and metabolic disorders, highlight the importance of this compound in medical research (Naveed et al., 2018).

5. Photolytic Behavior

Research on this compound has also extended to its photolytic behavior in aqueous solutions. This is crucial for understanding its environmental impact and degradation pathways, which are important in assessing environmental pollution and designing eco-friendly chemicals (Zhang et al., 2020).

6. Colonic Metabolism of Polyphenols

Studies have investigated the colonic metabolism of compounds like chlorogenic acid, a derivative of this compound. Understanding how these compounds are metabolized in the human gut can provide insights into their health benefits and the role of diet in disease prevention (Rechner et al., 2004).

7. Biological Evaluation and DNA Interaction

Derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial and antidiabetic properties. Additionally, their interaction with DNA has been explored, providing valuable insights for drug development and understanding molecular interactions (Rafique et al., 2022).

properties

IUPAC Name

1-(4-chlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNOPFDKLUGQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289525
Record name 4'-CHLORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5739-37-7
Record name 5739-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-CHLORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenylpropionyl chloride (33.7 g) in benzene was added dropwise to a stirred mixture of 4-chlorophenyl magnesium bromide (derived from 38 g of 4-chlorobromobenzene) and cadmium chloride (37 g) in benzene at 0°. The mixture was stirred at room temperature for 6 hours and aqueous ammonium chloride solution then added. Ether extraction yielded p-chlorophenyl phenylethyl ketone (25 g) m.p. 78°-79°.
Quantity
33.7 g
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38 g
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37 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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